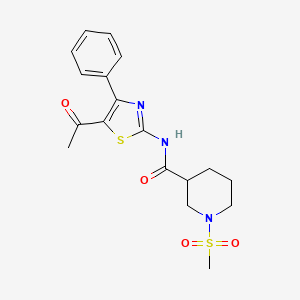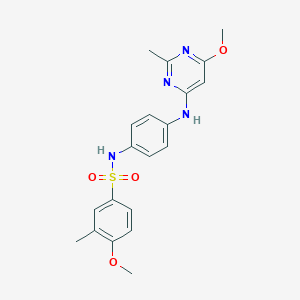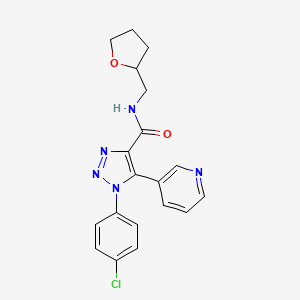
2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete, also known as HPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. HPPH is a complex molecule that is synthesized using specific methods and has a unique mechanism of action that makes it an ideal candidate for various scientific applications. Additionally, this paper will highlight the advantages and limitations of using HPPH in lab experiments and list potential future directions for research.
Scientific Research Applications
2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. One of the primary applications of this compound is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an antipsychotic, antidepressant, and anxiolytic agent. Additionally, this compound has been studied for its potential use in the treatment of addiction, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete is not fully understood, but it is believed to act as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is involved in various physiological processes, including learning and memory, attention, and inflammation. This compound has been shown to enhance the activity of the α7 nAChR, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been shown to enhance cognitive function and improve memory in animal models. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete in lab experiments is its selectivity for the α7 nAChR. This selectivity allows for more precise targeting of specific physiological processes, which may lead to more effective treatments for various diseases. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a safer alternative to other compounds. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Future Directions
There are several potential future directions for research on 2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete. One area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, research is needed to optimize the synthesis method of this compound to increase its availability and reduce its cost.
Synthesis Methods
The synthesis of 2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete is a complex process that involves multiple steps. The first step involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with ethyl bromoacetate to form a bicyclic intermediate. The intermediate is then reacted with sodium hydride and 1,3-dibromopropane to form a quaternary ammonium salt. The salt is then reacted with sodium cyanoborohydride and trifluoroacetic acid to form this compound. The overall yield of this process is approximately 30%.
properties
IUPAC Name |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanamine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2C2HF3O2/c10-6-5-9-3-1-7-11(9)8-2-4-9;2*3-2(4,5)1(6)7/h1-8,10H2;2*(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUXZEIBZAFHSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2406148.png)

carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406151.png)



